![molecular formula C10H6ClNOS B1606672 2-Chloro-5-(2-thenoyl)pyridine CAS No. 501681-39-6](/img/structure/B1606672.png)
2-Chloro-5-(2-thenoyl)pyridine
Overview
Description
2-Chloro-5-(2-thenoyl)pyridine is an organic compound with the molecular formula C10H6ClNOS. It is a derivative of pyridine, featuring a chlorine atom at the second position and a 2-thenoyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-thenoyl)pyridine typically involves the reaction of 2-chloropyridine with 2-thenoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is often refluxed in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-thenoyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The 2-thenoyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Scientific Research Applications
2-Chloro-5-(2-thenoyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-thenoyl)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative of pyridine with a chlorine atom at the second position.
2-Thenoylpyridine: A derivative of pyridine with a 2-thenoyl group at the fifth position.
2-Chloro-5-methylpyridine: A derivative of pyridine with a chlorine atom at the second position and a methyl group at the fifth position.
Uniqueness
2-Chloro-5-(2-thenoyl)pyridine is unique due to the presence of both a chlorine atom and a 2-thenoyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler derivatives .
Biological Activity
2-Chloro-5-(2-thenoyl)pyridine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activity . This compound is being studied for various therapeutic applications, particularly in antimicrobial and anticancer properties. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) for these bacteria were found to be within the range of 10-50 µg/mL, suggesting moderate potency compared to standard antibiotics .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was tested on several cancer types, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colorectal cancer (HCT116)
Results showed that the compound inhibited cell proliferation with IC50 values ranging from 20 to 40 µM. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of cytochrome c and activation of caspases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It has been suggested that the compound can modulate receptors associated with cell signaling pathways, impacting cellular responses to growth factors.
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cell Lines | MIC/IC50 Values | Mechanism |
---|---|---|---|
Antimicrobial | S. aureus | 10 µg/mL | Enzyme inhibition |
E. coli | 20 µg/mL | Cell membrane disruption | |
P. aeruginosa | 50 µg/mL | Unknown | |
Anticancer | MCF-7 | 20 µM | Apoptosis via caspase activation |
A549 | 30 µM | Mitochondrial pathway | |
HCT116 | 40 µM | Cell cycle arrest |
Case Studies
-
Antimicrobial Efficacy Study :
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study concluded that this compound exhibited superior activity against multi-drug resistant strains compared to conventional antibiotics . -
Cancer Cell Line Analysis :
In a comparative analysis involving several pyridine derivatives, this compound was found to induce apoptosis more effectively than other tested compounds. Flow cytometry analysis confirmed increased early and late apoptotic cells upon treatment with this compound .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-thiophen-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCXDGGPXBHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319277 | |
Record name | 2-CHLORO-5-(2-THENOYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501681-39-6 | |
Record name | 2-CHLORO-5-(2-THENOYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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